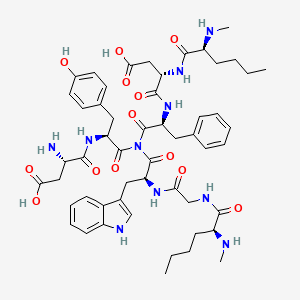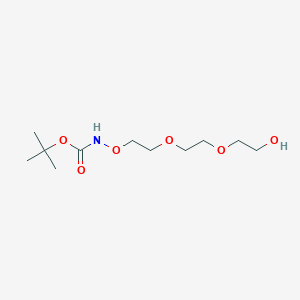
t-Boc-Aminooxy-PEG3-alcohol
Descripción general
Descripción
t-Boc-Aminooxy-PEG3-alcohol: is a polyethylene glycol derivative containing a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile compound for various applications. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the Boc group can be deprotected under mild acidic conditions to form the free aminooxy group .
Aplicaciones Científicas De Investigación
Chemistry:
Linker in Bioconjugation: t-Boc-Aminooxy-PEG3-alcohol is used as a linker in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Polymer Chemistry: It is employed in the synthesis of functionalized polymers for various applications
Biology:
Protein Labeling: The compound is used for labeling proteins with fluorescent dyes or other tags for imaging and detection purposes.
Drug Delivery: It serves as a component in drug delivery systems to enhance solubility and bioavailability of therapeutic agents
Medicine:
Diagnostic Imaging: this compound is used in the development of diagnostic imaging agents for medical applications.
Therapeutic Agents: It is involved in the synthesis of therapeutic agents with improved pharmacokinetic properties
Industry:
Surface Modification: The compound is used for surface modification of materials to improve their properties such as hydrophilicity and biocompatibility.
Nanotechnology: It is employed in the synthesis of nanoparticles for various industrial applications
Mecanismo De Acción
Target of Action
t-Boc-Aminooxy-PEG3-alcohol is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that these ligands bind to.
Mode of Action
The mode of action of this compound involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The result is a decrease in the levels of the target protein within the cell .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This is a major pathway for protein degradation in cells, and its manipulation allows for the selective degradation of specific proteins .
Pharmacokinetics
The presence of the peg spacer in the molecule is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the degradation of the target protein . This can lead to a variety of cellular effects, depending on the function of the protein being targeted.
Action Environment
The action of this compound, like all PROTACs, is intracellular . Therefore, factors that influence the intracellular environment, such as pH and the presence of other proteins, could potentially affect its action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
t-Boc-Aminooxy-PEG3-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
As a PROTAC linker, it plays a crucial role in the selective degradation of target proteins . This process can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of PROTACs . These PROTACs bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of t-Boc-Aminooxy-PEG3-alcohol typically begins with commercially available polyethylene glycol derivatives.
Protection of Aminooxy Group: The aminooxy group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected aminooxy polyethylene glycol derivative is then coupled with a hydroxyl-containing compound using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography are employed to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Boc group can be deprotected under mild acidic conditions (e.g., using trifluoroacetic acid) to yield the free aminooxy group.
Oxime Formation: The free aminooxy group can react with aldehydes or ketones to form stable oxime linkages.
Substitution Reactions: The hydroxyl group can undergo substitution reactions with various electrophiles to introduce different functional groups
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Oxime Formation: Aldehydes or ketones in the presence of a catalyst such as aniline.
Substitution: Electrophiles like alkyl halides or sulfonates in the presence of a base
Major Products:
Free Aminooxy Compound: Formed after deprotection of the Boc group.
Oxime Derivatives: Formed by reaction with aldehydes or ketones.
Substituted Derivatives: Formed by substitution reactions at the hydroxyl group
Comparación Con Compuestos Similares
t-Boc-Aminooxy-PEG3-amine: Contains an amine group instead of an alcohol group.
t-Boc-Aminooxy-PEG3-azide: Contains an azide group instead of an alcohol group.
t-Boc-Aminooxy-PEG3-oxyamine: Contains an oxyamine group instead of an alcohol group
Comparison:
Functional Groups: t-Boc-Aminooxy-PEG3-alcohol contains a hydroxyl group, which allows for further derivatization or substitution reactions. In contrast, t-Boc-Aminooxy-PEG3-amine, t-Boc-Aminooxy-PEG3-azide, and t-Boc-Aminooxy-PEG3-oxyamine contain different functional groups that provide distinct reactivity.
Applications: The choice of compound depends on the specific application. .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO6/c1-11(2,3)18-10(14)12-17-9-8-16-7-6-15-5-4-13/h13H,4-9H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPJFIQLDPGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


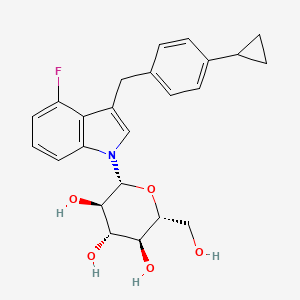
![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)
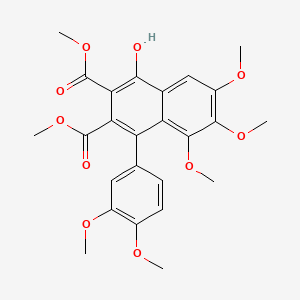
![(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1681869.png)
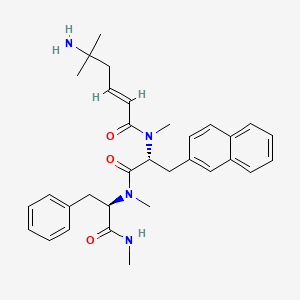
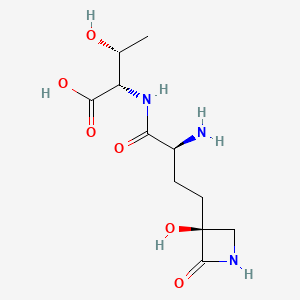

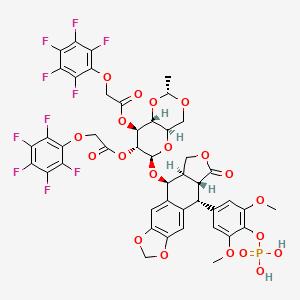
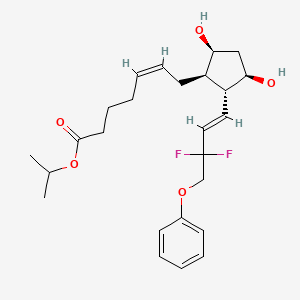
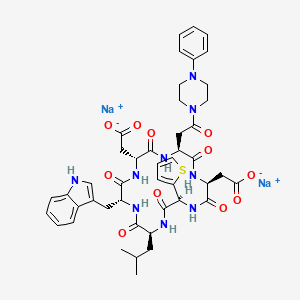
![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)

